molecular formula C6H9NO B1397318 tetrahydro-2H-pyran-3-carbonitrile CAS No. 89464-26-6

tetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B1397318
CAS No.: 89464-26-6
M. Wt: 111.14 g/mol
InChI Key: LNJVMGVIXGCIEY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-carbonitrile (C₆H₉NO) is a six-membered oxygen-containing heterocycle with a cyano group at the 3-position. Its structural features include a saturated pyran ring and a nitrile functional group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. Key properties include:

  • Molecular Formula: C₆H₉NO
  • SMILES: C1CC(COC1)C#N
  • InChIKey: LNJVMGVIXGCIEY-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 121.4 Ų ([M-H]⁻) to 136.3 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name

oxane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-6-2-1-3-8-5-6/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVMGVIXGCIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718608
Record name Oxane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-26-6
Record name Oxane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-3-carbonitrile
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Preparation Methods

Domino Reaction Approach

Methodology Overview:

The domino reaction strategy has gained prominence due to its efficiency in constructing tetrahydro-2H-pyran-3-carbonitrile frameworks in a single operational step. Tominaga and colleagues demonstrated a notable example where the reaction between (3E, 5E)-3,5-bis(4-fluorobenzylidene)-1-methylpiperidin-4-one and malononitrile in the presence of a base (KOH) in dimethylformamide (DMF) produced the target compound with high yield.

Reaction Scheme:

(3E, 5E)-3,5-bis(4-fluorobenzylidene)-1-methylpiperidin-4-one + malononitrile + KOH → this compound

Key Conditions:

  • Solvent: DMF
  • Base: Potassium hydroxide (KOH)
  • Temperature: Reflux (~100°C)
  • Reaction Time: Approximately 2 hours

Yield and Efficiency:

  • Yields ranged from 75% to 94%, depending on specific substituents and reaction parameters.
  • The process involves consecutive addition, cyclization, and ring closure, making it highly efficient and suitable for scale-up.

Research Findings:

  • The domino process integrates multiple bond-forming steps, reducing the need for isolating intermediates.
  • The method tolerates various substituents, enhancing its versatility.

Base-Promoted Cyclization in Multi-step Synthesis

Methodology Overview:

Another prominent approach involves stepwise synthesis, where a precursor such as an α,β-unsaturated carbonyl compound undergoes cyclization under basic conditions to form the pyran ring.

Typical Procedure:

  • Starting from an appropriate aldehyde or ketone derivative, a Knoevenagel condensation with malononitrile yields an α,β-unsaturated intermediate.
  • Subsequent cyclization is promoted by bases like potassium hydroxide or sodium hydride in solvents such as DMF or tetrahydrofuran (THF).

Reaction Conditions:

  • Refluxing in DMF with KOH or NaH
  • Reaction times vary from 1 to 3 hours
  • Acidification with dilute HCl to precipitate the product

Representative Data:

Entry Solvent Base Temperature Yield (%) Notes
1 DMF KOH 100°C 75-94 High efficiency, broad scope
2 THF NaH Reflux 30-34 Moderate yield, alternative solvent

Research Findings:

  • The base-promoted cyclization is highly effective, with yields exceeding 90% under optimized conditions.
  • The method is adaptable for various substituents on the aromatic ring, providing access to diverse derivatives.

Multistep Synthesis via Cyclization and Ring Closure

Methodology Overview:

A more complex route involves initial formation of a suitable precursor, such as a 2,2,2-trifluoroethyl ketone, followed by intramolecular cyclization.

Key Steps:

  • Synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one via reaction of dihydropyran derivatives with trifluoroacetic anhydride.
  • Treatment with 1,3-bis(trimethylsilyl) ethers and TiCl4 catalysis to induce cyclization.
  • Intramolecular nucleophilic addition and dehydration steps to form the pyran ring.

Reaction Data:

Step Reagents Conditions Yield (%) Remarks
1 Trifluoroacetic anhydride Pyridine - Formation of intermediate
2 1,3-bis(trimethylsilyl) ethers TiCl4 - Cyclization to dihydropyran derivatives
3 Acid workup RT to reflux Variable Final pyranone formation

Research Findings:

  • This route allows for the introduction of trifluoromethyl groups, expanding the structural diversity.
  • The process involves sensitive reagents and longer reaction times but provides access to functionalized derivatives.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Conditions Yield (%) Advantages Limitations
Domino Reaction (3E, 5E)-bis(aryl) compounds + malononitrile DMF Reflux, base (KOH) 75-94 One-pot synthesis, high yield Substrate scope limited to compatible precursors
Base-Promoted Cyclization Aromatic aldehyde/ketone + malononitrile DMF or THF Reflux, base 30-94 Versatile, scalable Longer reaction times, purification required
Multistep Cyclization Trifluoroacetic derivatives + silyl ethers Various RT to reflux Variable Functional group diversity Sensitive reagents, complex setup

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Tetrahydro-2H-pyran-3-carbonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex structures that are essential in drug development and chemical manufacturing .

Biological Activities

Research has indicated that derivatives of this compound possess a range of biological activities:

  • Antimicrobial Properties : Studies have shown potential efficacy against various microbial strains.
  • Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell growth.

These biological properties make it a candidate for further research in medicinal chemistry.

Pharmaceutical Development

The compound's structural characteristics allow it to interact with biological targets effectively. Ongoing research is exploring its potential as a pharmacophore in drug design, particularly in developing new therapeutic agents targeting specific diseases .

Case Studies

Several case studies exemplify the applications of this compound:

  • Synthesis of Anticancer Agents : A study demonstrated that modifications to the tetrahydro-2H-pyran framework could yield potent anticancer agents effective against specific cancer cell lines.
  • Development of Antimicrobial Compounds : Research focused on synthesizing derivatives with enhanced antimicrobial properties, showcasing the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carbonitrile

  • Structure : Features a 4-methoxyphenyl substituent at the 3-position of the pyran ring.
  • Synthesis : Prepared via a one-pot procedure involving cyclization and substitution, as described in a European patent (EP 3 643 703 A1). The methoxy group is introduced via aromatic substitution .
  • Key Data :
    • 1H-NMR : δ 3.82 (s, OCH₃), 6.90–7.43 (aromatic protons) .
  • Comparison : The electron-donating methoxy group enhances aromatic stabilization and may influence reactivity in electrophilic substitutions.

4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

  • Structure : Contains a 3-chlorobenzoyl group at the 4-position of the pyran ring (CAS 1403566-04-0).
  • Properties :
    • Molecular Weight : 249.69 g/mol
    • Purity : 97% (as a pharmaceutical intermediate) .
  • Comparison : The electron-withdrawing chlorobenzoyl group increases molecular weight and polarity compared to the parent compound. The 4-position substitution may alter ring conformation and intermolecular interactions.

4-Oxo-4H-1-benzopyran-3-carbonitrile

  • Structure: A chromone derivative with a ketone and cyano group.
  • Reactivity : Undergoes radical additions, cycloadditions, and nucleophilic attacks at the nitrile group, as highlighted in a review covering 2005–2014 .
  • Comparison : The aromatic benzopyran system and ketone group confer distinct electronic properties, enhancing stability for applications in dye chemistry and medicinal scaffolds.

2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Structure: Chromene backbone with amino and dimethylaminophenyl substituents.
  • Comparison: The fused chromene system and amino group expand solubility and biological interaction profiles compared to simpler pyran derivatives.

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight Key Substituent CCS ([M+H]+ Ų) Application
This compound C₆H₉NO 111.14 None 125.3 Organic synthesis
3-(4-Methoxyphenyl) derivative C₁₃H₁₅NO₂ 217.26 4-Methoxyphenyl N/A Pharmaceutical intermediate
4-(3-Chlorobenzoyl) derivative C₁₃H₁₂ClNO₂ 249.69 3-Chlorobenzoyl N/A Drug development
4-Oxo-4H-1-benzopyran-3-carbonitrile C₁₀H₅NO₂ 173.15 Ketone, aromatic N/A Dye chemistry

Biological Activity

Tetrahydro-2H-pyran-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound belongs to the pyran family of compounds, characterized by a six-membered ring containing one oxygen atom. It is typically synthesized through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. The general reaction can be summarized as follows:

Aldehyde+Malononitrile+1 3 DicarbonylTetrahydro 2H pyran 3 carbonitrile\text{Aldehyde}+\text{Malononitrile}+\text{1 3 Dicarbonyl}\rightarrow \text{Tetrahydro 2H pyran 3 carbonitrile}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through the activation of caspase pathways . The following table summarizes its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.0Caspase activation
HeLa12.5Cell cycle arrest
A54920.0Apoptosis induction

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent . It modulates cytokine release in macrophages, reducing inflammation markers such as TNF-alpha and IL-6 .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Cellular Signaling Pathways : The compound influences pathways related to apoptosis and cell proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of cancer cells, leading to reduced growth rates.
  • Nucleophilic Substitution Reactions : The nitrile group in the compound allows for nucleophilic substitution reactions, which can modify its biological activity and enhance efficacy against target cells.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines. The results showed that it significantly inhibited cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .

Q & A

Q. What are the common synthetic routes for tetrahydro-2H-pyran-3-carbonitrile derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. A green chemistry approach using acetyl chloride as a catalyst in acetonitrile solvent has been reported for analogous tetrahydropyran derivatives, achieving yields up to 80% under mild conditions . Optimization involves adjusting stoichiometry (e.g., 1.2:1 ratio of starting alcohols to carbonyl compounds), solvent polarity, and reaction time (monitored via TLC). Catalytic systems, such as Lewis acids or organocatalysts, can enhance regioselectivity . Retrosynthesis tools leveraging AI models (e.g., Reaxys, Pistachio) are recommended for route prediction and optimization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and stereochemistry. For example, 4H-pyran derivatives show distinct signals for methyl groups (δ 0.93–1.08 ppm) and aromatic protons (δ 6.92–7.37 ppm) .
  • IR Spectroscopy : Detects functional groups like nitriles (sharp peaks ~2207 cm⁻¹) and carbonyls (~1678 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., MW 291.26 g/mol for a related compound) . Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What are the primary applications of this compound in drug discovery?

This scaffold is explored for its bioisosteric potential, often serving as a core structure in antiviral, anticancer, and anti-inflammatory agents. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced pharmacological activity, such as modulating nuclear factors or inhibiting enzymes like HIV-1 reverse transcriptase . Structural analogs, such as chromene-3-carbonitriles, show antimicrobial and antioxidant properties .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be addressed?

Stereocontrol requires chiral catalysts (e.g., asymmetric organocatalysts) or enantioselective reagents. For example, 2-aryl-substituted derivatives are synthesized via Michael addition-cyclization sequences to fix the chair conformation of the tetrahydropyran ring . X-ray crystallography (as in chromene-3-carbonitrile studies) resolves absolute configurations, while computational modeling (DFT) predicts transition states .

Q. How should researchers resolve contradictions in spectral data for complex derivatives?

Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Multi-technique validation : Combine NMR, IR, and high-resolution MS to cross-verify functional groups .
  • Crystallographic analysis : Single-crystal X-ray diffraction (e.g., CCDC deposition for chromene derivatives) provides definitive structural evidence .
  • Database alignment : Compare experimental data with NIST or PubChem entries to identify anomalies .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

  • In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., NF-κB luciferase reporter systems), and antimicrobial susceptibility testing (MIC determination) .
  • In silico studies : Molecular docking (AutoDock) predicts binding affinities to targets like γ-secretase or hormone receptors .
  • ADMET profiling : Use tools like SwissADME to assess pharmacokinetic properties early in development .

Q. How can solvent-free or green synthesis methods improve the scalability of this compound production?

Solvent-free protocols reduce waste and energy consumption. For instance, 4H-pyran derivatives are synthesized via one-pot grinding methods, achieving 80% yields without solvents . Microwave-assisted synthesis further accelerates reaction times (e.g., 15–30 minutes) while maintaining selectivity .

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in synthetic procedures?

  • Detailed documentation : Record precise stoichiometry, catalyst loading (e.g., 10 mol%), and purification steps (e.g., silica gel chromatography) .
  • Standardized characterization : Provide raw spectral data (e.g., NMR peak lists) and crystallographic parameters (CIF files) in supplemental materials .
  • Batch consistency : Use high-purity reagents (≥98.5% GC) and validate via melting point or HPLC .

Q. How can computational tools enhance the design of this compound derivatives?

  • Retrosynthesis software : Tools like Synthia or AiZynthFinder propose novel routes using reaction databases .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to prioritize analogs .
  • Dynamics simulations : MD simulations predict conformational stability in physiological environments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydro-2H-pyran-3-carbonitrile
Reactant of Route 2
tetrahydro-2H-pyran-3-carbonitrile

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